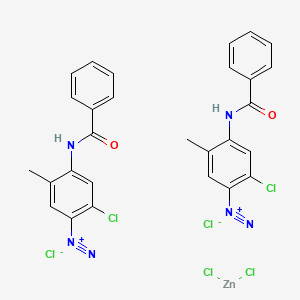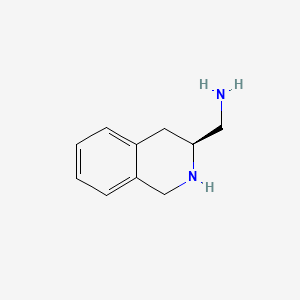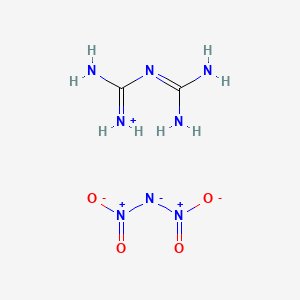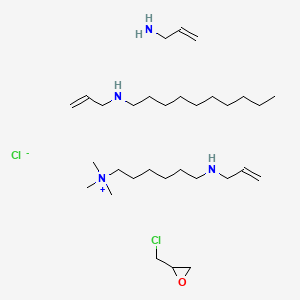
Allylamine polymer with 1-chloro-2,3-epoxypropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Colesevelam is a non-absorbed polymer that binds bile acids in the intestine, impedes their reabsorption and lowers serum lipids. In patients with type 2 diabetes mellitus, colesevelam also lowers blood glucose levels by an unknown mechanism.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Properties
1-Chloro-2,3-epoxypropane (CEP) reacts with amines to form linear, thermally stable amino polymers, useful as modifiers for synthetic fibers. These polymers have high melting temperatures without decomposition and exhibit low weight losses at elevated temperatures, indicating good thermal stability (Caldo, 1984).
Polymerization Kinetics
The polymerization of 1-chloro-2,3-epoxypropane has been studied for its kinetics and thermodynamic features. This process has a negative temperature coefficient and a ceiling temperature of 52.6°C, suggesting specific conditions under which the polymerization is most effective (Mateva & Kabaiwanov, 1977).
Ionic Telomerization
Ionic telomerization of 1-chloro-2,3-epoxypropane with allyl alcohol in the presence of boron trifluoride etherate leads to halogenated epoxy oligoethers. These synthesized products are efficient as active diluents for ED-20 resin-based compounds (Kerimov et al., 2013).
Application in Cationic Polymers
A cationic polymer synthesized through the condensation reaction of dimethylamine and 1-chloro-2,3-epoxypropane shows excellent fixation properties for dyed fabric with reactive dyes and good flocculability for dye wastewater (Xiaodong, 2009).
Polyelectrolyte Properties
Poly(allylamine) hydrochloride, a weak cationic polyelectrolyte, shows varied aggregation properties at different pH values and aging times. This behavior is relevant for understanding the dynamic processes of polymer aggregations in different conditions (Park et al., 2008).
Eigenschaften
CAS-Nummer |
182815-43-6 |
|---|---|
Produktname |
Allylamine polymer with 1-chloro-2,3-epoxypropane |
Molekularformel |
C31H66Cl2N4O |
Molekulargewicht |
581.796 |
IUPAC-Name |
2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride |
InChI |
InChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;1H/q;+1;;;/p-1 |
InChI-Schlüssel |
NXOLVMFMAFCDSR-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.[Cl-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




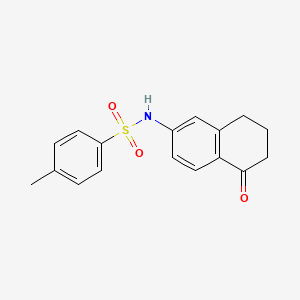

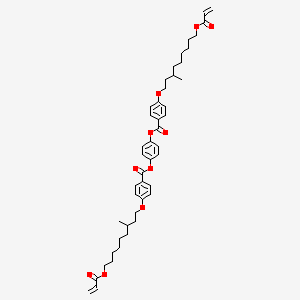

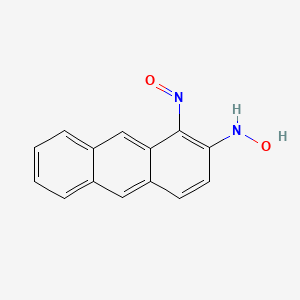
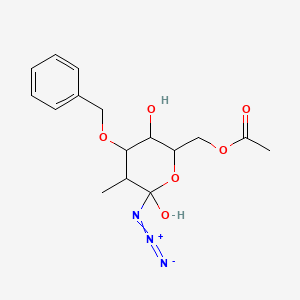
![Carbamicacid, [(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-,5-thiazolylmethyl ester, dihydrochloride (9CI)](/img/structure/B599758.png)


